6-(aminomethyl)naphthalene-2-carboxylic acid hydrochloride
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Overview
Description
The compound “6-(Aminomethyl)-2-naphthoic acid hydrochloride” is a derivative of naphthoic acid, which is a type of aromatic carboxylic acid. The “6-(Aminomethyl)” part suggests the presence of an aminomethyl group (-CH2-NH2) attached to the 6th carbon of the naphthoic acid .
Synthesis Analysis
While specific synthesis methods for “6-(Aminomethyl)-2-naphthoic acid hydrochloride” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . Additionally, amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines can be synthesized in a one-pot process .
Molecular Structure Analysis
The molecular structure would likely consist of a naphthoic acid core with an aminomethyl group attached to the 6th carbon. The hydrochloride indicates the presence of a chloride ion, suggesting the compound may exist as a salt .
Chemical Reactions Analysis
Amino acids, which have similar functional groups, can undergo a variety of reactions. They can act as both an acid and a base due to the presence of the amino and carboxyl functional groups . They can also undergo reactions such as hydrolysis .
Scientific Research Applications
1. Analytical Chemistry Applications
- Chemiluminescence Determination : A study by Al-Tamrah and Townshend (1987) discusses the determination of naphthols, including 1-amino-2-naphthol hydrochloride, through chemiluminescence produced by acidic permanganate oxidation in a flow system. This method could be relevant for the analysis of 6-(Aminomethyl)-2-naphthoic acid hydrochloride in various samples (Al-Tamrah & Townshend, 1987).
2. Synthetic Chemistry
- Synthesis of Intermediates and Derivatives : Ai (2002) synthesized amino 2 (5 bromo 6 methoxy 2 naphthyl) propionic acid, an intermediate of naproxen. This process demonstrates the potential of naphthoic acid derivatives, like 6-(Aminomethyl)-2-naphthoic acid hydrochloride, in the synthesis of pharmaceutical intermediates (Ai, 2002).
3. Materials Science
- Photoacid Reactivity : Ditkovich, Pines, and Pines (2016) studied the bifunctional photoacids like 6-hydroxy-2-naphthoic acid and its derivatives. The study indicates the reactivity changes in such compounds upon electronic excitation, which could be relevant for the study of 6-(Aminomethyl)-2-naphthoic acid hydrochloride in materials science applications (Ditkovich, Pines, & Pines, 2016).
4. Environmental Science
- Adsorption Studies : Chen, Duan, Wang, and Zhu (2008) investigated the adsorption of hydroxyl- and amino-substituted aromatics to carbon nanotubes. Their findings on the strong adsorptive interactions could be extrapolated to compounds like 6-(Aminomethyl)-2-naphthoic acid hydrochloride for potential environmental cleanup applications (Chen, Duan, Wang, & Zhu, 2008).
5. Pharmacology and Medical Imaging
- Neurofibrillary Tangles and Beta-Amyloid Plaques Detection : Shoghi-Jadid et al. (2002) used a derivative of 6-(aminomethyl)-2-naphthyl in conjunction with PET scanning to locate neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease. This research suggests a potential application of similar compounds in diagnostic imaging (Shoghi-Jadid et al., 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-(aminomethyl)naphthalene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8;/h1-6H,7,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMABECUQQSXSRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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